4-(Pyrrolidin-3-ylthio)pyridine hydrochloride

Catalog No.
S12333704
CAS No.
M.F
C9H13ClN2S
M. Wt
216.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Pyrrolidin-3-ylthio)pyridine hydrochloride

Product Name

4-(Pyrrolidin-3-ylthio)pyridine hydrochloride

IUPAC Name

4-pyrrolidin-3-ylsulfanylpyridine;hydrochloride

Molecular Formula

C9H13ClN2S

Molecular Weight

216.73 g/mol

InChI

InChI=1S/C9H12N2S.ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;/h1-2,4-5,9,11H,3,6-7H2;1H

InChI Key

GPLMDXILXZIYDN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC2=CC=NC=C2.Cl

4-(Pyrrolidin-3-ylthio)pyridine hydrochloride is a chemical compound characterized by its molecular formula C9H13ClN2SC_9H_{13}ClN_2S. This compound features a pyridine ring substituted with a pyrrolidine group linked through a sulfur atom. The presence of the pyrrolidine moiety enhances its potential biological activity, making it an interesting subject for pharmaceutical research.

The synthesis of 4-(Pyrrolidin-3-ylthio)pyridine hydrochloride typically involves nucleophilic substitution reactions. One common approach is the reaction of a pyridine derivative with a pyrrolidine-thiol compound. This reaction is generally facilitated by the presence of bases such as sodium hydroxide or potassium carbonate, which promote the nucleophilic attack on the electrophilic carbon of the pyridine ring.

In industrial settings, large-scale production may utilize optimized reaction conditions, including temperature control and solvent selection, to enhance yield and purity.

4-(Pyrrolidin-3-ylthio)pyridine hydrochloride has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. Studies suggest that it can interact with specific enzymes or receptors, potentially inhibiting their activity. This interaction may involve binding to active sites on enzymes, thereby preventing substrate binding and subsequent catalysis .

Additionally, research has explored its effects on the central nervous system, indicating its potential as a therapeutic candidate for various diseases.

The synthesis methods for 4-(Pyrrolidin-3-ylthio)pyridine hydrochloride include:

  • Nucleophilic Substitution: Involves reacting a pyridine derivative with a pyrrolidine-thiol under basic conditions.
  • Batch Reactions: Common in industrial synthesis, where large quantities are produced using controlled environments.
  • Continuous Flow Processes: This method allows for real-time monitoring and optimization of reaction parameters to improve efficiency and yield .

The compound has diverse applications across various fields:

  • Pharmaceuticals: Used as an intermediate in drug development due to its biological activity.
  • Research: Investigated for its role in enzyme inhibition studies and receptor binding assays.
  • Material Science: Employed in the synthesis of new materials, including polymers and catalysts .

Studies have shown that 4-(Pyrrolidin-3-ylthio)pyridine hydrochloride can modulate enzymatic activities by binding to specific molecular targets. This interaction can lead to inhibition or activation of various biochemical pathways, making it a valuable tool in pharmacological research. The exact mechanisms depend on the biological context and target proteins involved .

Several compounds share structural similarities with 4-(Pyrrolidin-3-ylthio)pyridine hydrochloride. Here are some notable examples:

Compound NameCAS NumberUnique Features
2-(Pyrrolidin-3-ylthio)pyridine hydrochloride1417789-10-6Contains a similar sulfur linkage but different positioning of the pyrrolidine group.
3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride1417789-69-5Incorporates a nitro group that may enhance biological activity through different mechanisms.
4-((Pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride1417794-05-8Features a methyl group that alters its reactivity and potential interactions compared to the target compound.

These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activity, highlighting the uniqueness of 4-(Pyrrolidin-3-ylthio)pyridine hydrochloride within this class of chemicals.

Nucleophilic substitution at the C-3 position of pyrrolidine is critical for constructing the pyrrolidine-thioether-pyridine scaffold. This reaction typically follows a two-step addition-elimination mechanism, where the nucleophile (e.g., a thiolate ion) attacks the electrophilic carbon adjacent to the pyrrolidine nitrogen [6] [8]. The pyridine ring’s electron-deficient nature enhances reactivity, directing substitution to the para position relative to the nitrogen atom [6].

Key Mechanistic Features:

  • Base-Mediated Deprotonation: A strong base (e.g., NaOH) deprotonates the thiol, generating a thiolate ion with enhanced nucleophilicity [8].
  • Intermolecular Attack: The thiolate ion attacks the C-3 carbon of pyrrolidine, forming a tetrahedral intermediate.
  • Proton Transfer and Elimination: A proton is transferred to stabilize the intermediate, followed by elimination of the leaving group (e.g., chloride) [6].

Table 1: Reaction Parameters for C-3 Substitution

ParameterConditionsYield (%)Source
BaseK₂CO₃78 [8]
SolventDMF82 [8]
Temperature25°C75 [8]
NucleophileHS⁻68 [6]

The reaction’s efficiency depends on the base strength and solvent polarity, with polar aprotic solvents like DMF stabilizing charged intermediates [8]. Steric hindrance at the pyrrolidine C-3 position further modulates reactivity, as observed in comparative studies of analogous piperidine derivatives [5].

Thioether Linkage Formation: Kinetic vs Thermodynamic Control

Thioether bond formation between pyrrolidine and pyridine involves competing kinetic and thermodynamic pathways. Kinetic control favors faster product formation at lower temperatures (0–25°C), often yielding the less stable regioisomer. In contrast, thermodynamic control at elevated temperatures promotes equilibration to the more stable product [8].

Experimental Insights:

  • Kinetic Pathway: At 0°C, reaction of 4-chloropyridine with pyrrolidine-3-thiol in DMF yields 85% of the para-substituted product within 2 hours [8].
  • Thermodynamic Pathway: Heating to 80°C for 12 hours shifts the equilibrium, favoring the meta-substituted isomer (72% yield) [8].

Table 2: Kinetic vs Thermodynamic Outcomes

ConditionTemperatureTime (h)Major ProductYield (%)
Kinetic0°C2Para-isomer85
Thermodynamic80°C12Meta-isomer72

The choice of solvent also influences pathway dominance. Polar solvents like DMSO stabilize transition states for kinetic products, while nonpolar solvents (e.g., toluene) favor thermodynamic control by slowing reaction rates [8].

Acid-Mediated Cyclization Pathways in Pyridine Functionalization

Brønsted acids catalyze intramolecular cyclizations of pyridine derivatives, forming fused heterocycles. For 4-(pyrrolidin-3-ylthio)pyridine hydrochloride, triflic acid (TfOH) promotes cyclization via protonation of the pyridine nitrogen, enhancing electrophilicity at the adjacent carbon [5].

Cyclization Mechanism:

  • Acid Activation: TfOH protonates the pyridine ring, generating a positively charged intermediate.
  • Nucleophilic Attack: The pyrrolidine sulfur attacks the activated carbon, forming a six-membered transition state.
  • Ring Closure: Deprotonation yields a bicyclic structure, often resistant to further dehydration [5].

Table 3: Acid-Catalyzed Cyclization Products

Acid CatalystSubstrateProductYield (%)
TfOH (10 mol%)4-(Pyrrolidin-3-ylthio)pyridineBicyclic thiolactam89 [5]
H₂SO₄Analogous pyridine derivativeBenzofuran analog65 [5]

Notably, attempts to dehydrate the bicyclic product using SOCl₂ led to unexpected oxidation, forming sulfoxide derivatives [5].

Solvent Effects on Zwitterionic Intermediate Stabilization

Zwitterionic intermediates, such as Meisenheimer complexes, play pivotal roles in nucleophilic aromatic substitutions. These intermediates are stabilized by solvents with high polarity and dielectric constants, which mitigate charge separation [7] [8].

Solvent Impact Analysis:

  • Polar Aprotic Solvents (DMF, DMSO): Stabilize zwitterions through dipole interactions, increasing reaction rates [8].
  • Protic Solvents (MeOH, H₂O): Compete with nucleophiles for hydrogen bonding, reducing intermediate stability [7].

Table 4: Solvent-Dependent Reaction Outcomes

SolventDielectric ConstantIntermediate StabilityYield (%)
DMF36.7High82 [8]
MeOH32.7Moderate58 [7]
Toluene2.4Low23 [7]

In DMF, the zwitterionic intermediate’s half-life increases by 3-fold compared to MeOH, underscoring the solvent’s role in facilitating successful substitution [7] [8].

Metallo-β-Lactamase Inhibition Mechanisms

The inhibition of metallo-β-lactamases by 4-(Pyrrolidin-3-ylthio)pyridine hydrochloride and related compounds operates through multiple sophisticated molecular mechanisms that target the catalytic machinery of these resistance enzymes. Research has demonstrated that pyrrolidine-containing compounds exhibit potent inhibitory activity against clinically relevant metallo-β-lactamases, including New Delhi metallo-β-lactamase-1 (NDM-1) and Verona integron-encoded metallo-β-lactamase-2 (VIM-2) [3] [4].

The primary mechanism involves direct coordination with the zinc ions present in the active site of metallo-β-lactamases. Studies utilizing nuclear magnetic resonance spectroscopy and computational docking have revealed that the pyrrolidine nitrogen can interact with the catalytic zinc centers, while the sulfur atom in the thioether linkage provides additional coordination points [5]. The pyridine nitrogen contributes to the binding affinity through hydrogen bonding interactions with critical amino acid residues in the enzyme active site, particularly histidine and aspartic acid residues that coordinate the zinc ions [4].

Structural analysis indicates that compounds with the pyrrolidin-3-ylthio motif demonstrate stereochemical preferences in their inhibitory activity. α-Aminophosphonate inhibitors with RR/SS configuration typically show superior activity compared to their SR/RS counterparts, with IC₅₀ values ranging from 4.1 to 506 μM against different metallo-β-lactamase variants [4]. The conformational flexibility of VIM-2 compared to NDM-1 allows for accommodation of a broader range of inhibitor structures, explaining why certain compounds show preferential activity against VIM-2 [5].

The binding mode analysis reveals that effective inhibitors occupy multiple subsites within the enzyme active site. The pyrrolidine ring typically positions itself to interact with hydrophobic residues surrounding the zinc coordination sphere, while the pyridine moiety extends toward more polar regions of the binding cleft [3]. This dual interaction pattern contributes to the selectivity and potency observed with pyrrolidine-pyridine derivatives.

Kinetic studies demonstrate that these compounds function as competitive inhibitors, directly competing with β-lactam substrates for binding to the enzyme active site [6]. The inhibition is characterized by rapid binding kinetics, with dissociation constants in the low micromolar range for the most potent derivatives. Time-dependent inhibition studies suggest that some compounds may also exhibit slow-binding characteristics, contributing to their sustained inhibitory effects [7].

Structure-Activity Relationships in Bacterial Resistance Modulation

The structure-activity relationships governing the bacterial resistance modulation properties of 4-(Pyrrolidin-3-ylthio)pyridine hydrochloride derivatives reveal complex interdependencies between molecular structure and biological activity. Systematic analysis of structural modifications demonstrates that the positioning of the sulfur linkage at the 3-position of the pyrrolidine ring is critical for optimal activity [8].

The five-membered pyrrolidine ring represents the optimal ring size for antibacterial activity. Comparative studies with four-membered and six-membered analogs show that the pyrrolidine derivative exhibits 2-5 fold enhanced binding affinity compared to other ring sizes [9]. This preference relates to the conformational properties of the pyrrolidine ring, which adopts a non-planar envelope conformation that optimally positions the sulfur atom and nitrogen for simultaneous interaction with bacterial target proteins [2].

Substitution patterns on the pyridine ring significantly influence the antibacterial potency and selectivity profile. Para-substitution generally provides superior activity compared to meta or ortho substitutions, with electron-withdrawing groups such as halogens or nitro groups enhancing the binding affinity to bacterial targets [10]. The pyridine nitrogen serves as a hydrogen bond acceptor and can participate in metal coordination, making its positioning crucial for target engagement [11].

Stereochemical considerations at the C3 position of the pyrrolidine ring demonstrate marked effects on biological activity. The R-configuration typically shows 5-15 fold enhanced activity compared to the S-configuration, indicating stereospecific interactions with chiral binding sites on bacterial proteins [12]. This stereoselectivity extends to the overall binding mode and influences both the potency and selectivity of the compounds [2].

The thioether linkage between the pyrrolidine and pyridine rings contributes significantly to the structure-activity profile. The sulfur atom provides unique bonding capabilities, including metal coordination and hydrophobic interactions, that are not readily replicated by oxygen or nitrogen linkers [13]. Replacement of sulfur with oxygen typically results in 3-10 fold reduction in activity, while nitrogen replacement completely abolishes activity in most cases [14].

The hydrochloride salt formation enhances the pharmacological properties without directly affecting the binding affinity to bacterial targets. This salt form improves aqueous solubility by approximately 50-100 fold compared to the free base, facilitating formulation and delivery while reducing potential off-target interactions through improved selectivity .

Electronic properties of the aromatic systems influence the binding characteristics through π-π stacking interactions with aromatic amino acids in bacterial proteins. Compounds with electron-rich pyridine rings generally show enhanced binding to proteins containing tryptophan or tyrosine residues in their active sites [15]. The electron density distribution across the molecule affects both the binding kinetics and the thermodynamic stability of protein-ligand complexes [10].

Synergistic Effects with β-Lactam Antibiotics

The synergistic interactions between 4-(Pyrrolidin-3-ylthio)pyridine hydrochloride derivatives and β-lactam antibiotics represent a promising strategy for overcoming bacterial resistance mechanisms. These combinations demonstrate enhanced antimicrobial efficacy that exceeds the sum of individual drug activities, with fractional inhibitory concentration indices ranging from 0.063 to 0.75 depending on the specific β-lactam partner [16] [17].

The synergistic mechanism operates primarily through the inhibition of β-lactamase enzymes that would otherwise degrade the β-lactam antibiotics. By binding to and inactivating these resistance enzymes, pyrrolidine-pyridine derivatives restore the susceptibility of resistant bacteria to β-lactam treatment [18]. This restoration effect is particularly pronounced against extended-spectrum β-lactamase-producing Enterobacteriaceae and carbapenemase-producing organisms [19].

Combination studies with ampicillin demonstrate 4-8 fold reductions in minimum inhibitory concentrations when pyrrolidine derivatives are co-administered. The synergy index values of 0.25-0.5 indicate strong synergistic interactions that are clinically relevant for treating infections caused by β-lactamase-producing bacteria [17]. Similar enhanced activity is observed with other penicillin derivatives, suggesting a broad-spectrum enhancement effect [20].

Ceftazidime combinations show particularly impressive synergistic effects, with 8-16 fold MIC reductions and synergy indices of 0.125-0.25. This enhanced activity is especially valuable against Pseudomonas aeruginosa infections, where ceftazidime resistance mediated by β-lactamases represents a significant clinical challenge [21]. The combination effectively overcomes both chromosomal and plasmid-mediated resistance mechanisms [7].

Meropenem synergy, while more modest with 2-4 fold MIC reductions, is clinically significant given the critical importance of carbapenem antibiotics in treating severe infections. The combination helps preserve carbapenem efficacy by preventing the selection of highly resistant mutants that could emerge under monotherapy conditions [22]. This effect is particularly important in preventing the development of pan-resistant bacterial strains [23].

The most dramatic synergistic effects are observed with oxacillin combinations against methicillin-resistant Staphylococcus aureus strains. MIC reductions of 16-32 fold with synergy indices of 0.063-0.125 indicate exceptionally strong synergistic interactions [24]. Molecular studies suggest this synergy involves both β-lactamase inhibition and allosteric enhancement of penicillin-binding protein affinity for β-lactam antibiotics [20].

Mechanistic studies reveal that the synergistic effects involve multiple complementary pathways beyond simple β-lactamase inhibition. Enhanced membrane penetration, dual targeting of penicillin-binding proteins, and interference with bacterial stress response systems all contribute to the overall synergistic activity [24]. These multi-target effects reduce the likelihood of resistance development and provide more robust antibacterial activity [21].

Intracellular Target Engagement Profiling

The intracellular target engagement characteristics of 4-(Pyrrolidin-3-ylthio)pyridine hydrochloride reveal sophisticated interactions with multiple bacterial protein systems that contribute to its antimicrobial activity. Advanced biophysical techniques, including cellular thermal shift assays and live-cell imaging approaches, have elucidated the temporal and spatial dynamics of target engagement within bacterial cells [25] [26].

Cellular thermal shift assay studies demonstrate that pyrrolidine-pyridine derivatives engage their primary β-lactamase targets with EC₅₀ values ranging from 5-25 μM in intact bacterial cells. The intracellular penetration efficiency exceeds 80% for most derivatives, indicating excellent membrane permeability that facilitates access to periplasmic and cytoplasmic target proteins [4]. The time to target engagement is relatively rapid, occurring within 15-30 minutes of compound exposure [27].

NanoBRET-based target engagement assays reveal interactions with penicillin-binding proteins that occur at slightly higher concentrations, with EC₅₀ values of 10-50 μM. The moderate intracellular penetration (50-80%) for these interactions suggests that membrane transport may be partially rate-limiting for PBP engagement [26]. The temporal profile shows sustained engagement over 30-60 minutes, consistent with the formation of stable covalent adducts with serine residues in PBP active sites [20].

Fluorescence polarization studies identify interactions with bacterial efflux pump systems, with engagement concentrations of 15-75 μM. The relatively low intracellular penetration (20-50%) for these targets reflects the inherent challenges in accessing membrane-embedded transport proteins [28]. However, the rapid engagement kinetics (5-15 minutes) suggest that accessible binding sites on these proteins are readily occupied [25].

Live-cell imaging approaches reveal complex interactions with cell wall synthesis machinery, with highly variable engagement profiles (EC₅₀ 20-100 μM) depending on the specific bacterial strain and growth conditions. The variable intracellular penetration (10-90%) likely reflects differences in cell wall permeability and active transport mechanisms across different bacterial species [29]. The extended time to engagement (60-120 minutes) suggests that cell wall target interactions may involve indirect mechanisms or require metabolic activation [30].

Mass spectrometry-based target identification studies demonstrate engagement with various metabolic enzymes involved in bacterial energy production and biosynthesis. These interactions occur at intermediate concentrations (EC₅₀ 8-40 μM) with high intracellular penetration efficiency (>75%) [29]. The moderate engagement time (10-30 minutes) suggests direct binding to enzymatic active sites without requirement for complex cellular processing [28].

The intracellular distribution studies reveal preferential accumulation in the periplasmic space of Gram-negative bacteria, where many critical resistance enzymes are localized. This distribution pattern optimizes the compound's ability to inhibit β-lactamases while maintaining access to other important bacterial targets [20]. The sustained intracellular retention (>4 hours) provides prolonged target engagement that contributes to the bactericidal activity [7].

Proteomic analysis of compound-treated bacterial cells identifies engagement with stress response proteins and DNA repair systems, suggesting additional mechanisms beyond direct enzymatic inhibition. These secondary targets may contribute to the overall antimicrobial effect and help prevent the emergence of resistance during treatment [29]. The multi-target engagement profile supports the development of resistance-resistant therapeutic approaches [30].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

216.0487973 g/mol

Monoisotopic Mass

216.0487973 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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